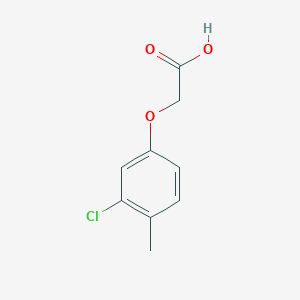
(3-Chloro-4-methylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloro-4-methylphenoxy)acetic acid” is an isotopically labeled compound of the pesticide 4-chloro-2-methylphenoxy acetic acid (MCPA). MCPA is a widely used acidic herbicide which is soluble in water and highly effective even at low concentrations .
Synthesis Analysis
The synthesis of compounds containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion has been reported. These compounds were synthesized with variations in the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain . Another synthesis method involves the neutralization of the appropriate hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA), yielding 93–99% .Molecular Structure Analysis
The molecular formula of “(3-Chloro-4-methylphenoxy)acetic acid” is C9H9ClO3. It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-4-methylphenoxy)acetic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 334.7±27.0 °C at 760 mmHg, and a flash point of 156.2±23.7 °C .Applications De Recherche Scientifique
Medicinal Chemistry
“(3-Chloro-4-methylphenoxy)acetic acid” is a type of phenoxy acetic acid, which has been studied for its potential in medicinal chemistry . It’s used in the synthesis of pharmaceuticals and has been found to have pharmacological activities . The chemical diversity of phenoxy acetamide and its derivatives, including “(3-Chloro-4-methylphenoxy)acetic acid”, are being explored for their potential as therapeutic candidates .
Pesticide Production
Phenoxy acetic acid, including “(3-Chloro-4-methylphenoxy)acetic acid”, is used in the manufacture of pesticides . Its properties make it effective for controlling pests in various agricultural applications .
Fungicide Production
In addition to pesticides, phenoxy acetic acid is also used in the production of fungicides . These substances help protect crops from fungal diseases, contributing to higher yields and healthier plants .
Dye Manufacturing
Phenoxy acetic acid is used in the production of dyes . The specific properties of “(3-Chloro-4-methylphenoxy)acetic acid” could potentially influence the color or other characteristics of the resulting dye .
Drought Stress Tolerance in Plants
Recent research has found that acetic acid, a related compound, plays an essential role in conferring tolerance to water deficit stress in plants . While this research is not specific to “(3-Chloro-4-methylphenoxy)acetic acid”, it does suggest potential applications in improving drought resistance in crops .
Herbicide Production
Historically, vinegar, which contains acetic acid, has been used as an herbicide . Given the structural similarities, “(3-Chloro-4-methylphenoxy)acetic acid” may also have potential applications in this area .
Mécanisme D'action
Target of Action
The primary target of (3-Chloro-4-methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . Auxins are crucial for plant growth and development, regulating processes such as cell division, elongation, and differentiation .
Mode of Action
MCPA acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled, rapid growth in susceptible plants, mainly dicotyledons . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
MCPA affects the biochemical pathways associated with the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, MCPA induces rapid, uncontrolled growth, often referred to as "growing to death" . This effect is selective, killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Pharmacokinetics
The pharmacokinetics of MCPA involve its absorption through the leaves of plants and translocation to the meristems . .
Result of Action
The result of MCPA’s action is the death of susceptible plants, mainly dicotyledons . By mimicking the action of the auxin growth hormone, MCPA induces rapid, uncontrolled growth in these plants . This uncontrolled growth eventually leads to the death of the plant .
Action Environment
The action, efficacy, and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is a widely used herbicide that selectively controls broad-leaf weeds in pasture and cereal crops . .
Safety and Hazards
Orientations Futures
Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion are a subject of ongoing research due to their unique properties and potential applications . The future directions of research on “(3-Chloro-4-methylphenoxy)acetic acid” could involve exploring its potential uses in these areas.
Propriétés
IUPAC Name |
2-(3-chloro-4-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYYKYLTOMNRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

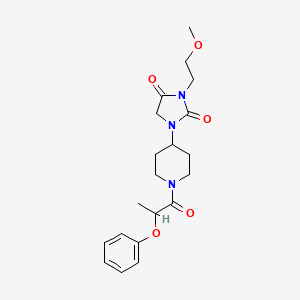
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2994223.png)

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994227.png)
![5-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2994228.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2994229.png)

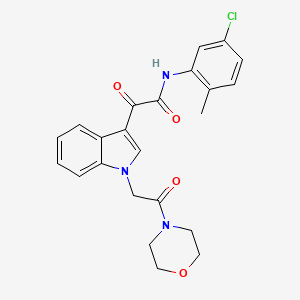
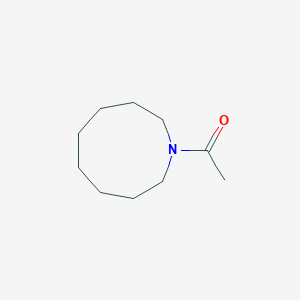
![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)
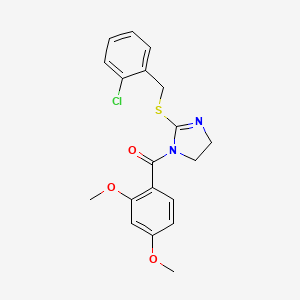
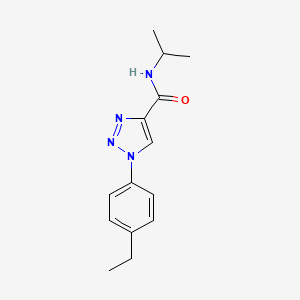
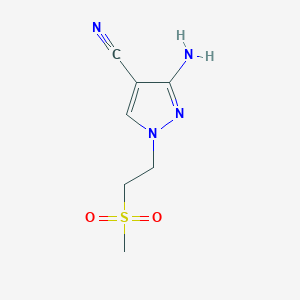
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)